
tert-Butyl (5-bromo-6-chloro-3-nitropyridin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(5-bromo-6-chloro-3-nitropyridin-2-yl)carbamate: is a chemical compound with the molecular formula C10H12BrClN2O3 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-6-chloro-3-nitropyridin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a halogenated pyridine derivative. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include tert-butyl carbamate, 5-bromo-6-chloro-3-nitropyridine, and a suitable base such as cesium carbonate. The reaction is often catalyzed by palladium complexes and conducted in solvents like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-(5-bromo-6-chloro-3-nitropyridin-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) in the pyridine ring can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are typically employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the halogen atoms.
Reduction Reactions: Amino derivatives of the original compound.
Oxidation Reactions: Various oxidized forms of the compound, depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-(5-bromo-6-chloro-3-nitropyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound can be used to study the effects of halogenated pyridine derivatives on biological systems. It may be used in the development of new biochemical assays or as a probe to investigate specific biological pathways.
Medicine: In medicinal chemistry, tert-butyl N-(5-bromo-6-chloro-3-nitropyridin-2-yl)carbamate is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.
Mécanisme D'action
The mechanism of action of tert-butyl N-(5-bromo-6-chloro-3-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(6-chloropyridazin-3-yl)carbamate
- tert-Butyl (5-nitropyridin-3-yl)carbamate
- tert-Butyl (6-chloropyridin-2-yl)carbamate
Comparison: tert-Butyl N-(5-bromo-6-chloro-3-nitropyridin-2-yl)carbamate is unique due to the presence of both bromine and chlorine atoms in the pyridine ring, along with a nitro group. This combination of substituents imparts distinct chemical and biological properties to the compound, making it different from other similar compounds. The presence of multiple halogen atoms and a nitro group can influence the compound’s reactivity, stability, and interactions with biological targets .
Propriétés
Formule moléculaire |
C10H11BrClN3O4 |
|---|---|
Poids moléculaire |
352.57 g/mol |
Nom IUPAC |
tert-butyl N-(5-bromo-6-chloro-3-nitropyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H11BrClN3O4/c1-10(2,3)19-9(16)14-8-6(15(17)18)4-5(11)7(12)13-8/h4H,1-3H3,(H,13,14,16) |
Clé InChI |
FCHDWLVLLPNTOF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC(=C(C=C1[N+](=O)[O-])Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-Bromophenyl)sulfanyl]benzonitrile](/img/structure/B15302923.png)
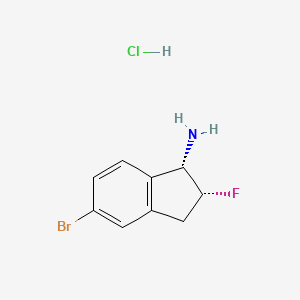
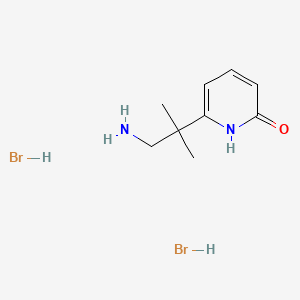
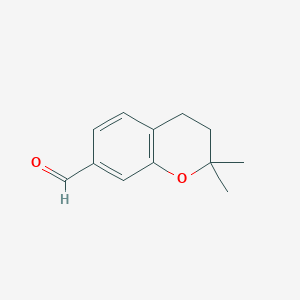
![1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine](/img/structure/B15302946.png)
![2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride](/img/structure/B15302953.png)
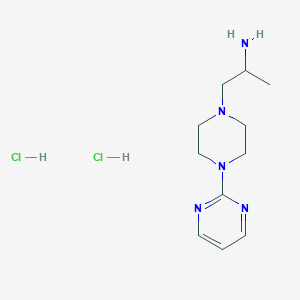
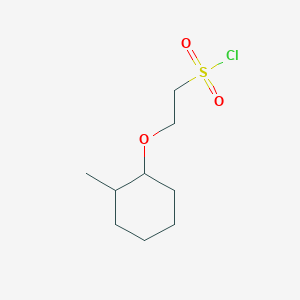
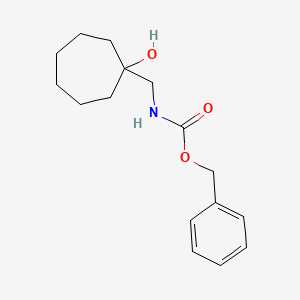
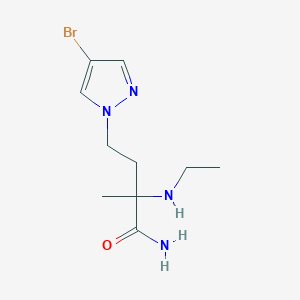


amine dihydrochloride](/img/structure/B15302997.png)
